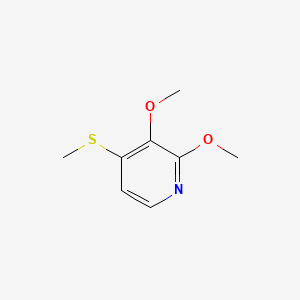
2,3-Dimethoxy-4-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-4-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a methylthio group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-(methylthio)pyridine typically involves the introduction of methoxy and methylthio groups onto a pyridine ring. One common method involves the reaction of 2,3-dimethoxypyridine with a methylthiolating agent under controlled conditions. For example, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods typically use a packed column reactor with a suitable catalyst to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-4-(methylthio)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the methylthio group yields sulfoxides or sulfones.
Substitution: Substitution of methoxy groups can lead to the formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2,3-Dimethoxy-4-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the methoxy groups are replaced by other functional groups. Additionally, the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-5-(methylthio)pyridine: Similar structure but with the methylthio group at the 5 position.
2,4-Dimethoxy-3-(methylthio)pyridine: Similar structure but with the methoxy groups at the 2 and 4 positions and the methylthio group at the 3 position.
Uniqueness
The presence of both methoxy and methylthio groups on the pyridine ring allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2,3-dimethoxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-6(12-3)4-5-9-8(7)11-2/h4-5H,1-3H3 |
InChI Key |
WXMKRLNYYLLXQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)








